4-methyl-1H-imidazole-2-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde and its derivatives involves several methodologies, including copper-catalyzed oxidative coupling reactions. A notable synthesis approach involves the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, which is characterized by the preservation of the aldehyde group, the use of cheap catalysts, and high atom economy under mild conditions (Li et al., 2015). Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step to synthesize 2-amino-1H-imidazol-4-carbaldehyde derivatives (Ando & Terashima, 2010).
Molecular Structure Analysis
Studies on the molecular and crystal structure of imidazole derivatives, including 4-methyl-1H-imidazole-2-carbaldehyde, highlight their planar configuration and the potential for hydrogen bonding, which plays a crucial role in their reactivity and interaction with other molecules (Ambalavanan et al., 2003).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, Wittig reactions, Schiff base formation, and more. These reactions underline the versatility and reactivity of the imidazole ring, making it a valuable component in the synthesis of complex organic molecules (Berezin & Achilefu, 2007).
Scientific Research Applications
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Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
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Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)
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Fabrication of Colorimetric Chemosensor
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
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Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands
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Development of New Drugs
- Field : Pharmaceutical Chemistry
- Application : Imidazole is an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
-
Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)
-
Fabrication of Colorimetric Chemosensor
Safety And Hazards
4-Methyl-1H-imidazole-2-carboxaldehyde may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if ingested or inhaled .
Relevant Papers The search results included a review paper on the synthesis and therapeutic potential of imidazole-containing compounds . This paper provides a comprehensive overview of the various synthetic routes for imidazole and their derived products, as well as their pharmacological activities .
properties
IUPAC Name |
5-methyl-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYQOYLTLFOCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598740 |
Source
|
Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
113825-16-4 |
Source
|
Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1H-imidazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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